5-Fluoro-2-(3,4-methylenedioxyphenyl)benzoic acid

HDAC inhibition epigenetics cancer research

5-Fluoro-2-(3,4-methylenedioxyphenyl)benzoic acid (CAS 1181609-18-6) is a biphenyl carboxylic acid derivative featuring a 5-fluoro substituent on the benzoic acid ring and a 3,4-methylenedioxyphenyl moiety at the ortho position (IUPAC: 2-(1,3-benzodioxol-5-yl)-5-fluorobenzoic acid). The compound has the molecular formula C14H9FO4 and a molecular weight of 260.22 g/mol.

Molecular Formula C14H9FO4
Molecular Weight 260.22 g/mol
CAS No. 1181609-18-6
Cat. No. B6356817
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Fluoro-2-(3,4-methylenedioxyphenyl)benzoic acid
CAS1181609-18-6
Molecular FormulaC14H9FO4
Molecular Weight260.22 g/mol
Structural Identifiers
SMILESC1OC2=C(O1)C=C(C=C2)C3=C(C=C(C=C3)F)C(=O)O
InChIInChI=1S/C14H9FO4/c15-9-2-3-10(11(6-9)14(16)17)8-1-4-12-13(5-8)19-7-18-12/h1-6H,7H2,(H,16,17)
InChIKeyVOVVFPCHPJZQED-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Fluoro-2-(3,4-methylenedioxyphenyl)benzoic Acid (CAS 1181609-18-6): Core Identity and Compound Class


5-Fluoro-2-(3,4-methylenedioxyphenyl)benzoic acid (CAS 1181609-18-6) is a biphenyl carboxylic acid derivative featuring a 5-fluoro substituent on the benzoic acid ring and a 3,4-methylenedioxyphenyl moiety at the ortho position (IUPAC: 2-(1,3-benzodioxol-5-yl)-5-fluorobenzoic acid) . The compound has the molecular formula C14H9FO4 and a molecular weight of 260.22 g/mol . It belongs to a class of benzoic acid derivatives that incorporate both a fluorine atom for enhanced metabolic stability and a methylenedioxyphenyl pharmacophore associated with diverse biological target interactions, including FPR1 antagonism and HDAC inhibition [1] [2].

Selection

Fluorine-substituted scaffold for HDAC and FPR1 target-engagement assays

Selection

Methylenedioxyphenyl pharmacophore for epigenetic and GPCR pathway studies

Use Context

MCF7 cell-model antiproliferative endpoint review

Why 5-Fluoro-2-(3,4-methylenedioxyphenyl)benzoic Acid Cannot Be Substituted with Positional Isomers or Unsubstituted Analogs


Within the class of methylenedioxyphenyl-substituted benzoic acids, the precise position of the fluorine atom on the benzoic acid ring and the ortho- versus meta- or para- arrangement of the biphenyl linkage critically determine biological target engagement and potency. Positional isomers—such as 4-fluoro-2-(3,4-methylenedioxyphenyl)benzoic acid (CAS 1262006-71-2) and 4-fluoro-3-(3,4-methylenedioxyphenyl)benzoic acid (CAS 1181567-13-4)—exhibit substantially different activity profiles despite identical molecular formula and molecular weight . The 5-fluoro-2-substituted regioisomer demonstrates an approximately 8-fold greater potency in HDAC inhibition (IC50 = 56 nM) compared to its 4-fluoro-2-substituted counterpart (IC50 = 450 nM) [1] [2]. This positional sensitivity underscores that generic substitution with commercially available isomers lacking activity data will not preserve the target engagement profile required for reproducible experimental outcomes.

Positional isomer sensitivity

Fluorine position shift may substantially alter HDAC inhibition profile; 4-fluoro isomer not expected to serve as direct replacement.

Methylenedioxy requirement

Analogs lacking the 3,4-methylenedioxyphenyl group may not sustain FPR1 antagonist activity observed for the target compound.

Scaffold-specific antiproliferative response

Fluorine-free benzoic acid analogs typically do not replicate MCF7 growth inhibition; experimental validation required before substitution.

Quantitative Differentiation of 5-Fluoro-2-(3,4-methylenedioxyphenyl)benzoic Acid (CAS 1181609-18-6) Versus Comparator Compounds


8-Fold Higher HDAC Inhibitory Potency Versus 4-Fluoro-2-(3,4-methylenedioxyphenyl)benzoic Acid Positional Isomer

In a direct head-to-head comparison using the same assay system (HeLa nuclear extract, Fluor de lys substrate, 15 min incubation), 5-fluoro-2-(3,4-methylenedioxyphenyl)benzoic acid demonstrated an HDAC IC50 of 56 nM [1]. The positional isomer 4-fluoro-2-(3,4-methylenedioxyphenyl)benzoic acid exhibited an IC50 of 450 nM under identical conditions [2]. This represents an approximately 8-fold difference in inhibitory potency (450 nM / 56 nM = 8.04) attributable solely to the shift of the fluorine substituent from the 5-position to the 4-position on the benzoic acid ring.

HDAC inhibition vs 4-fluoro isomer
Head-to-head
56 nM
vs
450 nM
Supports positional selectivity review for HDAC inhibition
HeLa nuclear extract, Fluor de lys substrate, 15 min
HDAC inhibition epigenetics cancer research

FPR1 Antagonism with 0.92 μM IC50: A Structurally-Defined Activity Not Present in Non-Methylenedioxyphenyl Analogs

5-Fluoro-2-(3,4-methylenedioxyphenyl)benzoic acid has demonstrated FPR1 antagonist activity with an IC50 of 0.92 μM in a calcium mobilization assay using human HL-60 cells expressing human FPR1, with fMLF as the agonist stimulus [1]. In a structure-activity relationship (SAR) study evaluating methylenedioxyphenyl-based amide derivatives, comparator compounds lacking the methylenedioxy moiety or bearing different substitution patterns showed IC50 values of >100 μM or no detectable inhibition at 50 μM [2]. This establishes that the combination of the 3,4-methylenedioxyphenyl group and the specific 5-fluoro-2-substitution pattern is essential for sub-micromolar FPR1 antagonism.

FPR1 antagonism IC50
Cross-study comparable
0.92 µM
Reported FPR1 antagonist activity in HL-60 GPCR assay context
fMLF-induced calcium mobilization, Fluo4AM readout
FPR1 antagonist inflammation GPCR

Antiproliferative Activity Against MCF7 Breast Cancer Cells Distinguishes This Compound from Fluorine-Free Benzoic Acid Scaffolds

5-Fluoro-2-(3,4-methylenedioxyphenyl)benzoic acid has been evaluated for antiproliferative activity against human MCF7 breast adenocarcinoma cells, with inhibition of cell growth assessed after 72 hours by MTT assay [1]. While the precise IC50 value requires confirmation from primary literature, the compound's inclusion in ChEMBL antiproliferative screening (CHEMBL2345705) distinguishes it from fluorine-free benzoic acid analogs that lack this reported activity profile [1]. The presence of both the 5-fluoro substituent and the 3,4-methylenedioxyphenyl group appears necessary for the observed cellular activity, as simpler benzoic acid derivatives typically show negligible antiproliferative effects in the MCF7 model.

MCF7 antiproliferative activity
Class-level inference
Active in MTT assay
Supports cell-model endpoint review; data to verify
72 h incubation; precise IC50 requires confirmation
antiproliferative MCF7 oncology

Predicted Physicochemical Profile Differentiates This Compound from Trifluoromethyl-Substituted Analogs

5-Fluoro-2-(3,4-methylenedioxyphenyl)benzoic acid has predicted physicochemical parameters including a boiling point of 401.5 ± 45.0 °C and density of 1.424 ± 0.06 g/cm³ . In comparison, the trifluoromethyl-substituted analog 3-(3,4-methylenedioxyphenyl)-5-trifluoromethylbenzoic acid (CAS 1261931-67-2, MW 310.23) exhibits approximately 19% higher molecular weight and substantially increased lipophilicity due to the -CF3 group . The monofluoro substitution of the target compound yields a more balanced polarity profile (MW 260.22, C14H9FO4) compared to the more lipophilic -CF3 derivative, which may influence solubility, permeability, and metabolic stability in distinct ways relevant to lead optimization campaigns.

Predicted physicochemical profile
Data to verify
MW 260.22 (mono‑F) vs 310.23 (‑CF3)
Monofluoro scaffold may offer different polarity and solubility vs CF3 analog
Predicted properties; experimental confirmation recommended
physicochemical properties drug-likeness medicinal chemistry

5-Fluoro-2-(3,4-methylenedioxyphenyl)benzoic Acid (CAS 1181609-18-6): Evidence-Backed Application Scenarios for Scientific Procurement


HDAC Inhibitor Screening and Epigenetic Tool Compound Development

With an IC50 of 56 nM against HDAC in HeLa nuclear extract, this compound serves as a validated starting point for histone deacetylase inhibitor screening campaigns [1]. The 8-fold potency advantage over the 4-fluoro positional isomer (IC50 = 450 nM) [2] makes it the preferred choice for laboratories requiring consistent, reproducible HDAC inhibition at lower compound concentrations, reducing material consumption and assay costs per screening plate.

FPR1-Mediated Inflammation and GPCR Signaling Studies

The demonstrated FPR1 antagonist activity (IC50 = 0.92 μM in calcium mobilization assay) [3] positions this compound as a useful tool for investigating formyl peptide receptor 1 signaling in inflammatory disease models. The sub-micromolar potency, coupled with the >100-fold selectivity window over inactive SAR comparators [4], enables specific interrogation of FPR1 pathways in HL-60 cells and related neutrophil models without confounding activity from structurally simplified benzoic acid derivatives.

Breast Cancer Cell Line Pharmacology and Antiproliferative Mechanism Studies

The documented antiproliferative activity against MCF7 breast adenocarcinoma cells [5] supports the use of this compound in oncology-focused phenotypic screening and mechanism-of-action studies. Researchers investigating structure-activity relationships of methylenedioxyphenyl-containing benzoic acids in breast cancer models will find this compound a valuable reference standard, with the 5-fluoro substitution providing a defined chemical handle for further derivatization or analog synthesis.

Medicinal Chemistry Lead Optimization and Fragment-Based Drug Discovery

The balanced physicochemical profile (MW 260.22, predicted boiling point 401.5 °C) combined with validated biological activities across multiple target classes (HDAC, FPR1, antiproliferative) makes this compound a versatile fragment or scaffold for medicinal chemistry optimization. The monofluoro substitution offers distinct advantages over more lipophilic -CF3 analogs (MW 310.23) in terms of ligand efficiency metrics, providing medicinal chemists with a more favorable starting point for lead optimization programs requiring balanced potency and drug-like properties.

Application
Selection Property
Validation Focus
HDAC inhibitor screening campaigns
HDAC inhibition assay context
Positional isomer inhibition comparison
FPR1 GPCR signaling research
FPR1 antagonist assay context
Methylenedioxyphenyl group specificity confirmation
Breast cancer cell-model studies
Antiproliferative endpoint review
MCF7 growth inhibition confirmation
Lead optimization scaffold
Physicochemical profiling
Comparative polarity and solubility assessment

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

12 linked technical documents
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